1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
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Overview
Description
Compounds with a structure similar to the one you provided often belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom connected to the carbonyl carbon atom .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a carbonyl group (C=O) and a nitrogen atom attached to the carbonyl carbon. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry and is known for its electronegativity .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions. One of the most common reactions is hydrolysis, where the amide bond is broken to form a carboxylic acid and an amine or ammonia .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Amides, for example, can form hydrogen bonds, which can affect their boiling and melting points .Scientific Research Applications
Inhibition of Transcription Factors
One application involves the structural modification of compounds to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which are pivotal in inflammatory and immune responses. A study by Palanki et al. (2000) conducted structure-activity relationship studies to enhance oral bioavailability and identified modifications that retained or improved inhibitory activity against these transcription factors (Palanki et al., 2000).
Antifungal Activities
The compound's framework has been adapted to synthesize derivatives with significant antifungal activities. Wu et al. (2012) synthesized a series of derivatives exhibiting moderate antifungal activities against phytopathogenic fungi, showcasing the potential of this scaffold in developing new antifungal agents (Wu et al., 2012).
Crystal Structure Analysis
The study of crystal structures derived from this compound's modifications offers insights into molecular conformations and potential interactions. Zhong et al. (2010) analyzed the crystal structure of two diflunisal carboxamides, providing valuable data for understanding the molecular basis of their activity and stability (Zhong et al., 2010).
Synthesis and Characterization of Derivatives
Research has also focused on synthesizing and characterizing new derivatives with potential for various applications. Eggers et al. (2007) explored the intramolecular sulfoxide electrophilic sulfenylation, highlighting the synthetic versatility of compounds related to 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide (Eggers et al., 2007).
Exploration of Novel Isosteres
Ballatore et al. (2011) investigated cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, demonstrating the utility of cyclopentane derivatives in the design of potent thromboxane A2 receptor antagonists. This study underscores the compound's relevance in medicinal chemistry and drug design (Ballatore et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-11-5-4-8-15(17)14-24-18(25)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBODDEQWXQXBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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